(R)-7-Hydroxywarfarin

CYP2C9 inhibition Drug-drug interaction Enantioselectivity

This (R)-7-Hydroxywarfarin reference standard is critical for differentiating CYP1A2/CYP2C19-mediated clearance from CYP2C9-dependent S-warfarin pathways. Using racemic 7-hydroxywarfarin introduces quantitative errors, as cimetidine stereoselectively reduces (R)-enantiomer formation by 38% without affecting the S-enantiomer. Essential for validated LC-MS/MS methods (LOQ 3–5 ng/mL), PBPK modeling, and regulatory submissions. Order this certified standard to ensure enantiomer-specific accuracy in warfarin metabolism studies, CYP phenotyping, and drug-drug interaction assessments.

Molecular Formula C19H16O5
Molecular Weight 324.332
CAS No. 63740-76-1
Cat. No. B590324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Hydroxywarfarin
CAS63740-76-1
Synonyms4,7-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one;  (R)-4,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)2H-1-benzopyran-2-one;  7-Hydroxy-R-warfarin;  R-7-Hydroxywarfarin; 
Molecular FormulaC19H16O5
Molecular Weight324.332
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
InChIInChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m1/s1
InChIKeySKFYEJMLNMTTJA-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-7-Hydroxywarfarin (CAS 63740-76-1): A Key Stereospecific CYP1A2 Metabolite and Reference Standard


(R)-7-Hydroxywarfarin (CAS 63740-76-1) is a chiral metabolite of the widely used oral anticoagulant warfarin, formed via stereoselective 7-hydroxylation of the R-enantiomer [1]. It serves as a critical reference compound for in vitro and in vivo cytochrome P450 (CYP) activity studies, enabling the differentiation of CYP1A2 and CYP2C19 metabolic pathways from the CYP2C9-dependent formation of its S-enantiomer counterpart [2]. As an analytical standard, it is essential for the quantification of enantiomer-specific metabolic clearance in pharmacokinetic studies [3].

Why Generic or Racemic 7-Hydroxywarfarin Cannot Substitute for (R)-7-Hydroxywarfarin in Critical Applications


Direct substitution of (R)-7-Hydroxywarfarin with racemic 7-hydroxywarfarin or the (S)-enantiomer introduces significant quantitative inaccuracies. The two enantiomers are formed by distinct CYP enzymes—(R)-7-hydroxywarfarin primarily by CYP1A2 and CYP2C19, while (S)-7-hydroxywarfarin is formed almost exclusively by CYP2C9 [1]. This enzyme divergence leads to distinct metabolic clearances, drug-drug interaction profiles, and pharmacokinetic parameters. For example, cimetidine stereoselectively reduces the apparent formation clearance of (R)-7-hydroxywarfarin by 38% while having no significant effect on the (S)-enantiomer [2]. Therefore, analytical methods requiring accurate CYP isoform activity assignment, and studies on enantiomer-specific drug interactions, cannot be reliably conducted with non-stereospecific standards.

Quantitative Differentiation of (R)-7-Hydroxywarfarin from Key Comparators: An Evidence-Based Guide


Enantiomer-Specific CYP2C9 Inhibition Potency: (R)-7-Hydroxywarfarin vs. (S)-7-Hydroxywarfarin

The (R)- and (S)-enantiomers of 7-hydroxywarfarin exhibit distinct inhibitory potency toward CYP2C9, the primary enzyme responsible for inactivation of the active S-warfarin. A study using recombinant CYP2C9 and human liver microsomes demonstrated that (S)-7-hydroxywarfarin is a more potent inhibitor than its (R)-counterpart [1].

CYP2C9 inhibition Drug-drug interaction Enantioselectivity

Cimetidine Drug Interaction: Stereoselective Reduction in (R)-7-Hydroxywarfarin Formation Clearance

Cimetidine co-administration significantly inhibits the formation clearance of (R)-7-hydroxywarfarin, while having a negligible effect on (S)-warfarin pharmacokinetics. This stereoselective effect was demonstrated in a clinical study of healthy volunteers [1].

Drug-drug interaction Pharmacokinetics Cimetidine

Phase II Glucuronidation Efficiency: (R)-7-Hydroxywarfarin Exhibits Higher Clearance than (S)-Enantiomer

In vitro studies using human liver microsomes demonstrate that (R)-7-hydroxywarfarin undergoes glucuronidation more efficiently than its (S)-counterpart, driven by higher enzyme affinity and faster turnover rates [1].

Glucuronidation Phase II metabolism Enantioselectivity

Analytical Quantification Range: Validated LC-MS/MS Method for (R)-7-Hydroxywarfarin in Human Plasma

A fully validated LC-MS/MS method enables the simultaneous quantification of (R)-7-hydroxywarfarin alongside its enantiomer and parent drugs, with a defined linear range and limit of quantification (LOQ) essential for clinical pharmacokinetic studies [1].

Bioanalysis LC-MS/MS Method Validation

Cross-Population Correlation of 7-Hydroxylation Clearance: (R)- vs. (S)-Enantiomer

In a large multi-ethnic population study (n=378), a significant correlation was observed between the partial metabolic clearances (CLm) for 7-hydroxylation of (R)-warfarin and (S)-warfarin, indicating a shared regulatory mechanism for CYP enzymes across enantiomer-specific pathways [1].

Pharmacogenomics Population pharmacokinetics Metabolic clearance

Optimal Procurement-Driven Application Scenarios for (R)-7-Hydroxywarfarin


Enantioselective CYP Activity Assays for Drug Interaction Studies

Utilize (R)-7-Hydroxywarfarin as a stereospecific reference standard to calibrate and validate LC-MS/MS methods for quantifying CYP1A2 and CYP2C19 activity in human liver microsomes or hepatocyte incubations. The compound's distinct formation clearance profile (e.g., 38% reduction with cimetidine [1]) enables accurate assessment of potential drug-drug interactions that specifically affect R-warfarin metabolism, without confounding by CYP2C9-mediated pathways.

Pharmacokinetic and PBPK Model Development for Warfarin Metabolites

Employ (R)-7-Hydroxywarfarin as a key input parameter for physiologically based pharmacokinetic (PBPK) models. Its higher glucuronidation efficiency relative to the (S)-enantiomer [2] and distinct CYP-mediated formation kinetics [3] are essential for accurately simulating metabolite disposition and accumulation in virtual patient populations. This supports model-informed drug development and regulatory submissions for new chemical entities that may interact with warfarin pathways.

Regulatory Bioanalysis and Therapeutic Drug Monitoring (TDM)

Use (R)-7-Hydroxywarfarin as a certified reference material for developing and validating bioanalytical methods intended for regulatory submission. Validated LC-MS/MS methods with LOQs of 3-5 ng/mL [4] provide the necessary sensitivity and specificity for monitoring metabolite concentrations in clinical trial samples, ensuring compliance with FDA/EMA guidelines for method validation and incurred sample reanalysis.

Investigation of Feedback Inhibition and Metabolite-Mediated Drug Interactions

Leverage (R)-7-Hydroxywarfarin to study the phenomenon of product feedback inhibition on CYP2C9. While less potent than (S)-7-hydroxywarfarin (Ki ~23 µM vs. ~9 µM [5]), its presence in plasma can still contribute to the overall inhibition of S-warfarin clearance, particularly in patients with impaired glucuronidation pathways. This application is critical for elucidating the complex metabolic network that governs warfarin's narrow therapeutic index.

Quote Request

Request a Quote for (R)-7-Hydroxywarfarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.